Cas no 2172204-47-4 (2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid)

2172204-47-4 structure
Nom du produit:2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid
Numéro CAS:2172204-47-4
Le MF:C25H28N2O6
Mégawatts:452.499627113342
CID:6429469
PubChem ID:165538746
2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid
- 2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid
- 2172204-47-4
- EN300-1514776
-
- Piscine à noyau: 1S/C25H28N2O6/c1-27(14-22(28)29)23(30)25(10-12-32-13-11-25)16-26-24(31)33-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,31)(H,28,29)
- La clé Inchi: METGGIPEGJQXOH-UHFFFAOYSA-N
- Sourire: O1CCC(C(N(C)CC(=O)O)=O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
Propriétés calculées
- Qualité précise: 452.19473662g/mol
- Masse isotopique unique: 452.19473662g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 8
- Complexité: 700
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 105Ų
2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514776-0.5g |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1514776-500mg |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1514776-10.0g |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1514776-5000mg |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1514776-250mg |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1514776-2500mg |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1514776-100mg |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1514776-0.05g |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1514776-1.0g |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1514776-5.0g |
2-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}-N-methylformamido)acetic acid |
2172204-47-4 | 5g |
$9769.0 | 2023-06-05 |
2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}-N-methylformamido)acetic acid Littérature connexe
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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